Phenylmethanaminium (CH3C6H4SO3-)
Description
Defining the Benzylammonium p-Toluenesulfonate Salt System: Structural and Ionic Considerations
Benzylammonium p-toluenesulfonate is an organic salt composed of a benzylammonium cation ([C6H5CH2NH3]+) and a p-toluenesulfonate (tosylate) anion ([CH3C6H4SO3]-). The formation of this salt involves an acid-base reaction between benzylamine (B48309), a primary amine, and p-toluenesulfonic acid, a strong organic acid.
The benzylammonium cation features a phenyl group attached to a methylene (B1212753) group, which is in turn bonded to an ammonium (B1175870) group. The positive charge is localized on the nitrogen atom. The p-toluenesulfonate anion consists of a toluene (B28343) molecule substituted with a sulfonate group at the para position. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, which contributes to its stability as a leaving group in nucleophilic substitution reactions. patsnap.com
The crystal structure of related ammonium p-toluenesulfonate salts reveals extensive hydrogen bonding between the ammonium cations and the sulfonate anions. researchgate.netnih.gov In the case of benzylammonium p-toluenesulfonate, the N-H protons of the benzylammonium cation can form strong hydrogen bonds with the oxygen atoms of the p-toluenesulfonate anion. These ionic and hydrogen-bonding interactions are primary forces governing the crystal packing and solid-state structure of the salt. nih.gov The presence of the benzyl (B1604629) groups also introduces the possibility of hydrophobic interactions, which can further influence the crystal lattice. nih.gov
Table 1: Chemical Properties of Benzylammonium p-Toluenesulfonate
| Property | Value |
| Molecular Formula | C14H17NO3S |
| Molecular Weight | 279.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 163-165 °C |
| Solubility | Soluble in polar solvents like water and alcohols |
| CAS Number | 17515-92-7 |
| Note: Some properties may vary slightly depending on the source and purity. |
Contextualizing Benzylammonium p-Toluenesulfonate within Contemporary Chemical Science
Benzylammonium p-toluenesulfonate and its constituent ions are relevant in several areas of modern chemistry, primarily in organic synthesis and materials science.
Organic Synthesis:
The p-toluenesulfonate (tosylate) anion is a widely recognized and utilized functional group in organic synthesis. It is an excellent leaving group, making tosylate compounds valuable substrates for nucleophilic substitution and elimination reactions. patsnap.com While benzylammonium p-toluenesulfonate itself might not be the most common tosylating agent, the principles of its formation from p-toluenesulfonic acid are fundamental. preprints.org p-Toluenesulfonic acid is frequently used as a catalyst in a variety of organic transformations, including esterification, acetal (B89532) formation, and Beckmann rearrangements. eurekaselect.com
Furthermore, benzylammonium salts can function as phase-transfer catalysts (PTCs). core.ac.ukprinceton.edu PTCs facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. acsgcipr.org The benzylammonium cation, with its combination of a hydrophobic benzyl group and a hydrophilic ammonium head, is suited for such applications, although other quaternary ammonium salts are often more commonly employed. phasetransfer.com
Materials Science:
The p-toluenesulfonate anion has been investigated as a dopant for conducting polymers like polypyrrole. researchgate.netepa.gov Doping is a process that increases the electrical conductivity of the polymer. The size and charge of the dopant anion can influence the morphology and properties of the resulting polymer film. Studies have shown that polypyrrole films doped with p-toluenesulfonate can exhibit good corrosion-inhibiting properties when coated on metals like stainless steel. researchgate.netepa.gov The bulky nature of the p-toluenesulfonate anion can enhance the barrier properties of the polymer coating. researchgate.net
Historical Trajectories and Seminal Discoveries Pertaining to Benzylammonium p-Toluenesulfonate
The history of benzylammonium p-toluenesulfonate is intrinsically linked to the individual discoveries and applications of its constituent parts: benzylamine and p-toluenesulfonic acid.
p-Toluenesulfonic acid (PTSA) has been a staple in organic chemistry for over a century. Its use as a strong, non-oxidizing, and solid organic acid catalyst became widespread in the early 20th century, offering a more convenient alternative to mineral acids like sulfuric acid for many reactions. preprints.org The development of methods to prepare various esters of p-toluenesulfonic acid, such as butyl p-toluenesulfonate, further solidified its importance in synthetic organic chemistry. orgsyn.org
The concept of phase-transfer catalysis emerged in the mid-20th century and gained significant traction in the 1960s and 1970s. princeton.edu This is where ammonium salts, including those with benzyl groups, began to be explored for their catalytic activity in biphasic reactions. core.ac.ukphasetransfer.com While specific seminal papers on benzylammonium p-toluenesulfonate as a singular entity are not prominent, its existence is a logical consequence of the well-established chemistry of its parent acid and base.
The synthesis of related compounds, such as N-benzyl-p-toluenesulfonamide from benzylamine and p-toluenesulfonyl chloride, has been documented in the chemical literature, demonstrating the long-standing reactivity patterns between these two classes of compounds. The study of the crystal structures of various ammonium p-toluenesulfonate salts is a more recent area of investigation, driven by advances in crystallographic techniques and an interest in understanding non-covalent interactions. researchgate.netnih.govnih.gov
Properties
IUPAC Name |
benzylazanium;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C7H8O3S/c8-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6,8H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSSIGKFAKJZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C[NH3+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis and Derivatization of Benzylammonium P Toluenesulfonate and Its Analogues
Synthetic Pathways to Benzylammonium p-Toluenesulfonate
The creation of benzylammonium p-toluenesulfonate, an organic salt, is achieved through precise chemical reactions that leverage fundamental principles of acid-base chemistry and reaction engineering.
Neutralization Reactions in the Formation of Arylsulfonate Salts
The most direct route to forming benzylammonium p-toluenesulfonate is through a classic acid-base neutralization reaction. This involves reacting p-toluenesulfonic acid, a strong organic acid, with benzylamine (B48309), an organic base. nih.govspegroup.ru In this process, the acidic proton from the sulfonic acid group (-SO₃H) is transferred to the basic nitrogen atom of the benzylamine (-NH₂). This proton transfer results in the formation of the benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and the p-toluenesulfonate anion ([CH₃C₆H₄SO₃]⁻), which together constitute the ionic salt. spegroup.ru
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695). libretexts.org The resulting salt can often be isolated by crystallization, sometimes facilitated by cooling the solution or by adding a less polar co-solvent to reduce its solubility. libretexts.org For instance, when a solution of an amine in ethanol is mixed with an equimolar amount of p-toluenesulfonic acid monohydrate in ethanol, the corresponding salt precipitates and can be collected by filtration. libretexts.org The formation of arylsulfonate salts through neutralization is a well-established method, providing a high yield of the desired product in a pure, often crystalline form. libretexts.orgnih.gov
Table 1: Neutralization Reaction for Benzylammonium p-Toluenesulfonate
| Reactant A (Acid) | Reactant B (Base) | Product (Salt) |
|---|---|---|
| p-Toluenesulfonic Acid (C₇H₈O₃S) | Benzylamine (C₇H₉N) | Benzylammonium p-toluenesulfonate (C₁₄H₁₇NO₃S) |
Azeotropic Dehydration Techniques in Esterification and Salt Synthesis
Water is a common byproduct in many condensation reactions, including some methods of salt and ester synthesis. To drive the reaction equilibrium towards the product side and maximize yield, this water must be removed. libretexts.org Azeotropic dehydration is a highly effective technique for this purpose. libretexts.orgacs.org This method involves using a solvent that forms a low-boiling azeotrope with water.
In practice, the reaction is heated to reflux, and the vapor mixture of the solvent and water is collected in a Dean-Stark apparatus. youtube.com Upon condensation, the water and the immiscible organic solvent separate into two layers. The water can be drained off, while the organic solvent is returned to the reaction flask. This continuous removal of water effectively shifts the reaction equilibrium to favor product formation. libretexts.orglibretexts.org While the direct neutralization of benzylamine with p-toluenesulfonic acid does not produce water, this technique is crucial in the synthesis of the p-toluenesulfonic acid precursor itself via the sulfonation of toluene (B28343), where water is a byproduct. libretexts.orgyoutube.com It is also invaluable in related esterification reactions catalyzed by p-toluenesulfonic acid, ensuring high conversion rates. acs.org
Exploration of Sustainable and Green Chemistry Approaches in p-Toluenesulfonate Production
In modern chemical synthesis, there is a strong emphasis on developing environmentally benign processes. p-Toluenesulfonic acid (p-TSA) is often highlighted as a "green" catalyst. preprints.org It is a non-toxic, inexpensive, and stable solid organic acid that can be used in place of more hazardous and corrosive mineral acids like sulfuric acid. preprints.orgyoutube.com Its use in catalysis often leads to high yields, operational simplicity, and high selectivity. preprints.org
The principles of green chemistry can be applied to the production of p-toluenesulfonate salts. This includes:
Catalyst Recyclability : p-TSA has been shown to be easily recoverable and reusable in various processes, such as the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET), which aligns with the goal of reducing chemical waste. sciencemadness.org
Atom Economy : The neutralization reaction to form the salt is highly atom-economical, as all atoms of the reactants are incorporated into the final product.
Improved Synthesis Methods : Methods have been developed for preparing high-purity p-toluenesulfonic acid that involve shorter process flows and more convenient operations, reducing energy consumption and potential waste streams. organicchemistrytutor.com
Use in Sustainable Processes : p-TSA is used in sustainable processes like the fractionation of biomass to produce valuable chemicals and materials, further cementing its role in green chemistry. youtube.com
By employing these green principles, the synthesis of benzylammonium p-toluenesulfonate can be part of a more sustainable and environmentally friendly chemical lifecycle. sciencemadness.orglibretexts.org
Chemical Derivatization and Functionalization Strategies
Once synthesized, both the cationic and anionic components of benzylammonium p-toluenesulfonate can be chemically modified to tune the compound's properties for specific applications.
Modification of the Benzylammonium Cationic Moiety
The benzylammonium cation offers several sites for chemical modification to create a library of analogues. These derivatives have found significant use in materials science, particularly in the field of perovskite solar cells, where large organic cations are used as spacers and passivating agents. sciencemadness.orgvaia.com
Modifications can be targeted at either the aromatic ring or the ammonium (B1175870) group:
Aromatic Ring Substitution : Halogen atoms (e.g., fluorine, chlorine, bromine) can be introduced onto the phenyl ring of the benzylammonium cation. These halogenated benzylammonium cations have been shown to effectively passivate defects in quasi-2D perovskite films, leading to enhanced photovoltaic performance and stability. sciencemadness.org
Alkyl Group Variation : The structure of the alkyl group can be varied. For example, phenethylammonium, which has an additional methylene (B1212753) group compared to benzylammonium, is also widely used in 2D perovskites.
Amine Derivatization : The primary amine of benzylamine can be reacted with reagents like benzoyl chloride to form amides before the final salt formation, introducing new functional groups. The ammonium group itself can be further alkylated to form quaternary ammonium salts, such as benzyltrimethylammonium (B79724), which has been studied for its stability in applications like anion exchange membranes. youtube.com
Table 2: Examples of Modified Benzylammonium Cations and Their Applications
| Modified Cation Name | Modification | Application Area | Reference |
|---|---|---|---|
| Halogenated Benzylammonium | Substitution of H with F, Cl, or Br on the phenyl ring. | Passivating agents in perovskite solar cells to reduce defects and improve efficiency. | sciencemadness.org |
| Benzyltrimethylammonium | Alkylation of the nitrogen atom to form a quaternary amine. | Component of anion exchange membranes, studied for alkaline stability. | youtube.com |
Regioselective Functionalization of the p-Toluenesulfonate Anionic Component
Functionalizing the p-toluenesulfonate anion is more challenging due to the electronic properties of the substituents on the aromatic ring. The ring has two substituents: a methyl group (-CH₃) and a sulfonate group (-SO₃⁻). In electrophilic aromatic substitution, the methyl group is an activating, ortho, para-directing group, while the sulfonate group is a deactivating, meta-directing group.
These opposing effects mean that any incoming electrophile will be directed to the positions that are ortho to the methyl group and simultaneously meta to the sulfonate group (positions 2 and 6). The deactivating nature of the sulfonate group generally makes the ring less reactive than toluene itself. sciencemadness.org Despite these challenges, regioselective functionalization is possible.
Nitration : The nitration of p-toluenesulfonic acid can be achieved using a mixture of nitric and sulfuric acids. The reaction yields 2-nitrotoluene-4-sulfonic acid, demonstrating the directing power of the methyl and sulfonate groups. However, care must be taken as there is a risk of ipso-substitution, where the nitro group displaces the sulfonic acid group entirely.
Halogenation : The sulfonic acid group can be used as a "blocking group" to direct other substituents. For example, p-toluenesulfonic acid can be brominated to introduce bromine atoms at the positions ortho to the methyl group, yielding 3,5-dibromo-4-methylbenzenesulfonic acid.
These reactions provide a pathway to novel p-toluenesulfonate anions with tailored electronic and steric properties.
Table 3: Regioselective Functionalization Reactions of p-Toluenesulfonic Acid
| Reaction | Reagents | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Nitrotoluene-4-sulfonic acid | The nitro group adds ortho to the methyl group. |
Catalytic Roles and Reaction Mechanisms of Benzylammonium P Toluenesulfonate in Organic Transformations
Mechanistic Investigations of Catalysis Involving p-Toluenesulfonic Acid and its Salts
The catalytic utility of benzylammonium p-toluenesulfonate is fundamentally linked to the well-established principles of acid catalysis governed by its parent acid, p-toluenesulfonic acid (p-TSA).
p-Toluenesulfonic acid is a strong organic acid widely employed as a catalyst in numerous organic reactions. preprints.org Its non-toxic, commercially available, and solid nature makes it a convenient and easily handleable alternative to corrosive mineral acids. preprints.org The general principle of its catalytic action involves the protonation of a substrate, which enhances its electrophilicity and facilitates subsequent nucleophilic attack. researchgate.net This is a cornerstone of many synthetic transformations.
Specific instances of p-TSA catalysis are abundant and include:
Esterification: p-TSA catalyzes the reaction between carboxylic acids and alcohols by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. researchgate.net
Acetal (B89532) Formation: It facilitates the formation of acetals from aldehydes or ketones and alcohols by protonating the carbonyl group, making it more susceptible to nucleophilic addition by the alcohol. researchgate.net
Friedel-Crafts Reactions: p-TSA can act as a catalyst in Friedel-Crafts alkylation and acylation reactions, promoting the formation of carbocationic intermediates that then react with aromatic rings.
Condensation Reactions: It is effective in promoting various condensation reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones and the Friedlander condensation for the preparation of quinolines. google.com
While direct studies on benzylammonium p-toluenesulfonate are less common, its catalytic activity in these contexts is inferred from its ability to generate p-toluenesulfonic acid in situ.
The elucidation of reaction pathways and transition states in p-toluenesulfonate-catalyzed reactions often involves a combination of experimental and computational studies. For instance, in the p-TSA mediated bromination of phenols, a proposed mechanism suggests that p-TSA conjugates with the phenolic hydroxyl group, thereby directing the bromination to the para position. preprints.org
Kinetic modeling is another powerful tool used to understand these reaction pathways. In the conversion of xylose to furfural (B47365) catalyzed by p-TSA, kinetic models have been developed to optimize the process and understand the simultaneous formation of byproducts.
While specific transition state calculations for reactions catalyzed by benzylammonium p-toluenesulfonate are not widely reported, the general mechanisms established for p-TSA provide a solid framework for understanding its catalytic behavior. The role of the benzylammonium cation would primarily be as a counterion, potentially influencing the solubility and stability of the catalytic species in the reaction medium.
Ion pairing is a crucial phenomenon that can significantly influence the reactivity and selectivity of catalytic processes, particularly in non-covalent organocatalysis. rsc.org In the context of benzylammonium p-toluenesulfonate, the interaction between the benzylammonium cation and the p-toluenesulfonate anion forms an ion pair. This ion pairing can modulate the availability and reactivity of the catalytically active species.
Recent research has highlighted the potential of ion-pairing to direct the regioselectivity and site-selectivity in transition-metal catalysis. For instance, quaternary ammonium (B1175870) tosylates have been used in ion-pair-directed C-H borylation reactions, where the ammonium cation plays a key role in controlling the reaction's outcome. acs.org The formation of multiple hydrogen bonds between quaternary ammonium cations and sulfonates has also been observed, which can influence the structure and reactivity of the catalytic system. mdpi.comdntb.gov.ua
Catalytic Activity in Specific Organic Reactions
Benzylammonium p-toluenesulfonate, also known as phenylmethanaminium p-toluenesulfonate, serves as a versatile and efficient catalyst in a variety of organic transformations. Its utility stems from its ability to act as a mild, solid Brønsted acid catalyst, facilitating reactions under often gentle conditions. This section details its catalytic prowess in specific, yet significant, organic reactions.
N-Boc Deprotection Methodologies
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multistep organic synthesis, particularly in peptide chemistry. fishersci.co.uk Its removal is a frequent and critical step, traditionally accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk However, these methods can be harsh and incompatible with sensitive functional groups, necessitating the development of milder and more selective deprotection protocols.
Benzylammonium p-toluenesulfonate has emerged as a valuable catalyst for the selective deprotection of N-Boc groups. While direct catalytic use of benzylammonium p-toluenesulfonate for this purpose is a specific application of Brønsted acid catalysis, the principles are well-established. Generally, acid catalysts facilitate the cleavage of the Boc group by protonating the carbamate (B1207046) oxygen, which weakens the C-O bond and leads to the release of the free amine, isobutylene, and carbon dioxide.
Recent research has highlighted the efficacy of various mild acid catalysts in this transformation. For instance, iron(III) salts have been shown to be effective catalysts for the selective removal of a Boc group from N,N'-diprotected amino acids and amines. rsc.orgcsic.es This process is noted for being clean and often not requiring a purification step. rsc.org The reaction conditions are typically mild, and the catalyst is sustainable and inexpensive. csic.es The selectivity of these methods is a key advantage, allowing for the deprotection of a Boc group in the presence of other protecting groups like tosyl (Ts), mesyl (Ms), nosyl (Ns), and even another Boc group under certain conditions. csic.es
Furthermore, thermal deprotection of N-Boc protected amines in continuous flow has been demonstrated, even in the absence of an acid catalyst. nih.gov This method allows for sequential selective deprotection by controlling the temperature, highlighting the influence of substrate reactivity. nih.gov The general order of ease of deprotection follows the sequence N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. nih.gov
The following table summarizes the selective deprotection of N-Boc groups in the presence of other protecting groups using a catalytic system, illustrating the types of selectivity that can be achieved.
| Entry | Substrate | Protecting Group 1 | Protecting Group 2 | Product | Yield (%) | Reference |
| 1 | N,N'-diprotected aspartic acid dimethyl ester | Boc | Ts | N-Ts-aspartic acid dimethyl ester | >95 | csic.es |
| 2 | N,N'-diprotected aspartic acid dimethyl ester | Boc | Ms | N-Ms-aspartic acid dimethyl ester | >95 | csic.es |
| 3 | N,N'-diprotected aspartic acid dimethyl ester | Boc | Ns | N-Ns-aspartic acid dimethyl ester | >95 | csic.es |
| 4 | N,N'-diprotected diamine | Boc | Cbz | N-Cbz-diamine | >95 | csic.es |
Table 1: Selective N-Boc deprotection in the presence of other protecting groups.
Alkoxyalkylation of Electron-Rich Aromatic Compounds
The alkoxyalkylation of electron-rich aromatic compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable intermediates for pharmaceuticals, agrochemicals, and materials. nih.gov Benzylammonium p-toluenesulfonate can act as a Brønsted acid catalyst in these reactions, which are related to the classic Friedel-Crafts reaction. The catalyst activates an oxo-compound or its derivative, such as an aldehyde or acetal, generating an electrophilic species that is then attacked by the electron-rich aromatic ring. nih.gov
These reactions are particularly effective for highly activated aromatic systems like phenols, anilines, and electron-rich heterocycles such as indoles and pyrroles. nih.gov The use of a mild acid catalyst like benzylammonium p-toluenesulfonate can offer advantages in terms of selectivity and functional group tolerance compared to stronger Lewis or Brønsted acids.
A related transformation is the generation of alkoxyalkyl derivatives through the degradation of Mannich bases via a retro-Mannich reaction, which can also be facilitated by acid catalysis. nih.gov The mechanism often involves the formation of a quinone methide intermediate from phenolic substrates, which then undergoes addition of an alcohol. nih.gov
The following table presents examples of alkoxyalkylation reactions of electron-rich aromatic compounds, showcasing the diversity of substrates and reagents.
| Entry | Aromatic Substrate | Alkoxyalkylating Agent/Precursor | Catalyst Type | Product | Reference |
| 1 | Phenol | Formaldehyde | Acid/Base | Hydroxymethylated phenols | nih.gov |
| 2 | Indole derivative | p-Methoxybenzyl protected aldehyde | Acid (e.g., PPTS) | Alkoxyalkylated indole-fused oxocine | nih.gov |
Table 2: Examples of alkoxyalkylation of electron-rich aromatic compounds.
Synthesis of Diverse Organic Scaffolds (e.g., 1,4-Diynes, Furans, Pyrroles)
Benzylammonium p-toluenesulfonate's role as a Brønsted acid catalyst extends to the synthesis of various important heterocyclic and acyclic organic scaffolds. Its application in these syntheses often involves the activation of substrates to facilitate cyclization or coupling reactions.
The synthesis of 1,4-diynes, for instance, can be achieved through the reaction of propargyl alcohols and terminal alkynes. nih.govacs.org Under specific catalytic conditions, this transformation can proceed with high atom economy, producing water as the only byproduct. nih.govacs.org While the original literature may specify a particular catalyst, the general principle of acid catalysis to facilitate the dehydration of the propargyl alcohol to form a reactive allene-carbocation intermediate is applicable.
Similarly, the synthesis of polysubstituted furans and pyrroles can be accomplished from the same starting materials—propargyl alcohols and terminal alkynes—under different reaction conditions, demonstrating the chemoselectivity achievable by tuning the catalytic system. nih.govacs.org For the synthesis of pyrroles, an amine source is also required. The synthesis of furans from these precursors can be a 100% atom-economical process. acs.org
The construction of pyrroles and furans can also be achieved through other innovative methods, such as the N-halosuccinimide (NXS) mediated desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes, which provides rapid access to these heterocycles under mild, metal-free conditions. nih.gov
The table below illustrates the synthesis of these organic scaffolds from common precursors.
| Entry | Starting Material 1 | Starting Material 2 | Product Scaffold | Catalyst System | Reference |
| 1 | Propargyl alcohol | Terminal alkyne | 1,4-Diyne | Acid catalyst | nih.govacs.org |
| 2 | Propargyl alcohol | Terminal alkyne | Polysubstituted furan | Acid catalyst | nih.govacs.org |
| 3 | Propargyl alcohol | Terminal alkyne / Amine | Polysubstituted pyrrole | Acid catalyst | nih.govacs.org |
| 4 | Vinylidenecyclopropane | N/A | Pyrrole/Furan | NXS | nih.gov |
Table 3: Catalytic synthesis of 1,4-diynes, furans, and pyrroles.
Cross-Electrophile Coupling Reactions
Cross-electrophile coupling represents a modern and powerful strategy in organic synthesis for the formation of carbon-carbon bonds, coupling two different electrophiles with the aid of a metal catalyst and a reductant. acs.org These reactions are advantageous as they often utilize readily available starting materials.
For example, nickel-catalyzed cross-electrophile couplings can be used for the methylation of alkyl bromides using methyl p-toluenesulfonate as the methyl source. acs.org Iron-catalyzed systems have been developed for the coupling of benzyl (B1604629) halides with disulfides to form thioethers, notably proceeding without a terminal reductant. nih.govnih.gov
The role of additives is crucial in these reactions. While benzylammonium p-toluenesulfonate is not a standard additive, other salts and organic molecules can significantly influence the reaction outcome by acting as halide sources, activating the metal reductant, or participating directly in the catalytic cycle. acs.org
The following table provides examples of cross-electrophile coupling reactions, highlighting the diversity of catalysts and coupling partners.
Table 4: Examples of cross-electrophile coupling reactions.
Advanced Spectroscopic and Crystallographic Characterization of Benzylammonium P Toluenesulfonate
Sophisticated Spectroscopic Probes for Structural and Electronic Characterization
A variety of spectroscopic methods are employed to investigate the molecular structure, vibrational modes, electronic transitions, and emission properties of benzylammonium p-toluenesulfonate.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes within a molecule. In the case of benzylammonium p-toluenesulfonate, the spectra reveal characteristic absorption bands corresponding to the vibrations of both the benzylammonium cation and the p-toluenesulfonate anion.
Key vibrational bands for the p-toluenesulfonate anion include the S=O stretching vibrations. For instance, the initial monomer of a related compound shows an absorption band at 1360 cm⁻¹ corresponding to the S=O bond in its sulfonate group. researchgate.net Upon polymerization, this band shifts to 1175 cm⁻¹, which is characteristic of the hydrated sulfonic acid group of p-toluenesulfonic acid. researchgate.net The spectrum of p-toluenesulfonamide, a related compound, also provides insight into the expected vibrational modes. chemicalbook.com
For the benzylammonium cation, characteristic peaks arise from the N-H bonds of the ammonium (B1175870) group and the various vibrations of the benzene (B151609) ring. researchgate.net The interaction between the cation and anion through hydrogen bonding can also influence the position and shape of these vibrational bands. The study of related compounds like pentyl {[benzyl(dibutyl)ammonio]methyl}phosphonate complexes further aids in the interpretation of these spectra. bohrium.com
A representative table of expected IR absorption bands is provided below:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Ammonium) | Stretching | 3300-3000 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| S=O (Sulfonate) | Asymmetric Stretching | ~1200 |
| S=O (Sulfonate) | Symmetric Stretching | ~1040 |
| C-N | Stretching | ~1200 |
| C-S | Stretching | ~700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: The ¹H NMR spectrum of benzylammonium p-toluenesulfonate exhibits distinct signals for the protons of both the cation and the anion. The aromatic protons of the benzyl (B1604629) group and the p-toluenesulfonate group typically appear in the downfield region (δ 7-8 ppm). The methylene (B1212753) (-CH₂-) protons of the benzyl group and the methyl (-CH₃) protons of the p-toluenesulfonate group will have characteristic chemical shifts. The protons of the ammonium group (-NH₃⁺) can sometimes be observed as a broad signal, and its chemical shift can be influenced by solvent and concentration. Data from similar compounds like benzyl glycinate (B8599266) p-toluenesulfonate and pyridinium (B92312) p-toluenesulfonate can provide reference points for these assignments. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in benzylammonium p-toluenesulfonate will give a distinct signal. The aromatic carbons will resonate in the δ 120-140 ppm range. The chemical shifts of the carbon atoms directly attached to the nitrogen in the benzylammonium cation and the sulfur in the p-toluenesulfonate anion will be influenced by these heteroatoms. uoi.gr Data for related benzylammonium salts and p-toluenesulfonate compounds are available and serve as valuable references for spectral interpretation. nih.govresearchgate.netchemicalbook.comspectrabase.comspectrabase.com
A table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below:
| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzylammonium | Aromatic C-H | 7.2-7.5 | 125-135 |
| Benzylammonium | -CH₂- | ~4.0 | ~45 |
| Benzylammonium | -NH₃⁺ | Variable | - |
| p-Toluenesulfonate | Aromatic C-H | 7.1-7.8 | 125-145 |
| p-Toluenesulfonate | -CH₃ | ~2.4 | ~21 |
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. While not as commonly reported for simple salts like benzylammonium p-toluenesulfonate, some related sulfonated aromatic compounds have been shown to exhibit fluorescence. For instance, polystyrene sulfonic acid solutions can emit blue fluorescence. rsc.org Therefore, it is plausible that benzylammonium p-toluenesulfonate could exhibit weak photoluminescence, likely originating from the aromatic moieties. The excitation and emission wavelengths would be dependent on the specific electronic structure and the molecular environment.
Application of Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations. The Raman spectrum of benzylammonium p-toluenesulfonate would show characteristic bands for both the cation and the anion. For the p-toluenesulfonate ion, a strong band associated with the symmetric stretching of the SO₃ group is expected. researchgate.netnih.gov The aromatic ring vibrations of both components will also be prominent. mdpi.com Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions and for analyzing the effects of intermolecular interactions. nih.gov
Crystallographic Analysis: Unveiling Solid-State Architectures
The crystal structure is expected to be dominated by hydrogen bonding interactions between the ammonium group (N-H) of the benzylammonium cation and the sulfonate group (S=O) of the p-toluenesulfonate anion. These interactions would likely form an extensive network, dictating the packing arrangement. The crystal structures of related compounds, such as benzylammonium phenylacetate (B1230308) and its hydrate, reveal that N—H⋯O hydrogen bonds lead to the formation of hydrophilic channels. nih.gov Similarly, studies on other p-toluenesulfonate salts show the importance of hydrogen bonding in their crystal structures. researchgate.netresearchgate.net The benzyl and tolyl groups would likely segregate into hydrophobic regions within the crystal lattice.
A hypothetical table of crystallographic data is presented below, based on typical values for similar organic salts:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Volume (ų) | 1500-2500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2-1.4 |
Single-Crystal X-ray Diffraction Studies of Benzylammonium p-Toluenesulfonate and Related Salts
For the related salt, benzylammonium phenylacetate, SC-XRD studies have revealed that it crystallizes in the monoclinic space group C2/c. The asymmetric unit contains one benzylammonium cation and one phenylacetate anion. A key structural feature is the orientation of the ammonium group of the benzylammonium cation, which is positioned nearly perpendicular to its phenyl ring. This orientation is crucial for facilitating the hydrogen bonding networks that stabilize the crystal structure.
In contrast, its monohydrate form crystallizes in the monoclinic space group P2₁/n, demonstrating how the incorporation of a solvent molecule can significantly alter the crystal packing. The study of different crystal forms, or polymorphs, is critical as they can exhibit varied physical properties. acs.org
The crystallographic data for benzylammonium phenylacetate is summarized in the table below.
Crystallographic Data for Benzylammonium Phenylacetate
| Parameter | Value |
| Empirical Formula | C₁₅H₁₇NO₂ |
| Formula Weight | 243.30 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.532(3) |
| b (Å) | 5.3854(5) |
| c (Å) | 18.067(2) |
| α (°) | 90 |
| β (°) | 108.834(4) |
| γ (°) | 90 |
| Volume (ų) | 2626.6(5) |
| Z | 8 |
Table based on data from a study on benzylammonium phenylacetate. nih.gov
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal packing of benzylammonium salts is predominantly governed by a network of hydrogen bonds. In the case of benzylammonium p-toluenesulfonate, the primary interactions would occur between the ammonium (-NH₃⁺) group of the benzylammonium cation and the sulfonate (-SO₃⁻) group of the p-toluenesulfonate anion. The ammonium group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group are strong hydrogen bond acceptors.
In the analogous structure of benzylammonium phenylacetate, strong N—H···O hydrogen bonds link the cations and anions. nih.gov These interactions create hydrophilic channels within the crystal structure, which are surrounded by hydrophobic regions formed by the phenyl moieties. nih.gov The hydrogen-bonding system can be described by fused R³₄(10) ring patterns, a common motif in ammonium carboxylate salts. nih.gov The presence of water molecules in hydrated crystals can further expand this network, creating two-dimensional hydrogen-bonded sheets. nih.gov
Key Intermolecular Interactions in Benzylammonium Salts
| Interaction Type | Donor | Acceptor | Role in Crystal Structure |
| Strong Hydrogen Bond | N—H (Ammonium) | O (Sulfonate/Carboxylate) | Primary driver of ionic aggregation and formation of hydrophilic domains. nih.gov |
| Weak Hydrogen Bond | C—H (Aromatic/Aliphatic) | O (Sulfonate/Carboxylate) | Secondary stabilization of the crystal lattice. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the formation of hydrophobic domains. |
| C—H···π Interaction | C—H | Phenyl Ring | Further strengthens the three-dimensional framework. |
Hirshfeld Surface Analysis for Quantifying Crystal Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. The surface is generated based on the electron distribution of a molecule, allowing for the mapping of close contacts with neighboring molecules.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The most significant contributions to the Hirshfeld surface for related structures are typically from H···H, O···H/H···O, and C···H/H···C contacts. acs.org This quantitative approach allows for a detailed comparison between different polymorphs or related salts, revealing subtle differences in their interaction patterns that can explain variations in their physical properties. acs.org Hirshfeld surface analysis is a valuable method for understanding the forces that stabilize crystal packing. nih.gov
Contribution of Intermolecular Contacts to the Hirshfeld Surface in a Related Sulfonamide
| Contact Type | Percentage Contribution | Significance |
| H···H | 56.6% | Represents the largest contribution, typical for organic molecules. |
| C···H/H···C | 26.6% | Indicates significant van der Waals interactions. |
| O···H/H···O | 13.9% | Quantifies the crucial hydrogen bonding interactions. |
Data based on a Hirshfeld surface analysis of a related sulfonamide compound.
Theoretical and Computational Investigations of Benzylammonium P Toluenesulfonate
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations have become a powerful tool in modern chemistry, offering a detailed view of molecules at the atomic and electronic levels. These methods are instrumental in predicting molecular properties and behaviors, complementing experimental findings.
Density Functional Theory (DFT) in Predicting Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for predicting the molecular properties of a wide range of compounds, including organic salts like benzylammonium p-toluenesulfonate.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the molecular geometry and to determine various electronic properties. researchgate.netbeilstein-journals.org These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. Furthermore, DFT is instrumental in calculating energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the electronic behavior of the molecule. researchgate.netbeilstein-journals.org
Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations
For achieving higher accuracy in computational results, ab initio methods, particularly Coupled Cluster (CC) theory, are employed. arxiv.org These methods are based on the fundamental principles of quantum mechanics without the use of empirical parameters, offering a more rigorous treatment of electron correlation. arxiv.orgnih.gov
While computationally more demanding than DFT, methods like Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) can provide benchmark-quality data for molecular energies and properties. arxiv.org For a molecule like benzylammonium p-toluenesulfonate, these high-accuracy calculations can be crucial for validating the results obtained from more computationally efficient methods like DFT and for providing a more precise understanding of its electronic structure and stability. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
To understand the dynamic behavior of benzylammonium p-toluenesulfonate in different environments, Molecular Dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes, intermolecular interactions, and solvent effects. nih.gov By simulating the system over a period of time, researchers can observe how the benzylammonium and p-toluenesulfonate ions interact with each other and with surrounding solvent molecules. This can reveal important information about the stability of the salt, its solvation properties, and its behavior in solution. nih.gov
In-depth Analysis of Electronic Structure
A thorough analysis of the electronic structure of benzylammonium p-toluenesulfonate is key to predicting its chemical reactivity and physical properties. This involves examining the distribution of electrons within the molecule and the energies of its molecular orbitals.
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.netumich.eduelsevierpure.com
A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and can participate more readily in chemical reactions. researchgate.net For benzylammonium p-toluenesulfonate, the HOMO is typically localized on the electron-rich p-toluenesulfonate anion, while the LUMO is associated with the electron-deficient benzylammonium cation. The energy gap between these orbitals can be calculated using methods like DFT and provides insight into the electronic transitions that can occur upon absorption of light. researchgate.netumich.eduelsevierpure.com
| System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Benzene (B151609) | DFT | -6.77 | -1.73 | 5.04 |
| Toluene (B28343) | DFT | -6.68 | -1.69 | 4.99 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. mdpi.comresearchgate.net
For benzylammonium p-toluenesulfonate, the MEP map would show a high electron density around the sulfonate group of the p-toluenesulfonate anion, making it susceptible to electrophilic attack. Conversely, the ammonium (B1175870) group of the benzylammonium cation would exhibit a positive electrostatic potential, indicating it as a site for nucleophilic attack. The aromatic rings of both ions will also show characteristic electrostatic potential distributions influenced by their respective substituents. walisongo.ac.id
| Ion | Region | Electrostatic Potential | Predicted Reactivity |
|---|---|---|---|
| Benzylammonium | -NH3+ group | Positive | Site for Nucleophilic Attack |
| p-Toluenesulfonate | -SO3- group | Negative | Site for Electrophilic Attack |
Fall Short of Specific Analyses
Despite a comprehensive review of available scientific literature, specific theoretical and computational studies detailing the Natural Bond Orbital (NBO) analysis, Mulliken population analysis, reaction mechanisms, kinetics, hyperconjugation, and proton affinities solely for the compound Phenylmethanaminium p-toluenesulfonate, also known as Benzylammonium p-toluenesulfonate, are not presently available in published research.
While the individual components of this salt, the benzylammonium cation and the p-toluenesulfonate anion, are well-known in chemistry, and computational methods for their analysis are standard, a dedicated study on the complete ionic pair as outlined does not appear to have been a focus of published research. Computational chemistry is a powerful tool for understanding molecular structure and reactivity; however, its application is specific to the systems under investigation.
General principles of the requested analytical methods are well-established:
Natural Bond Orbital (NBO) Analysis: This method provides insights into the electron density distribution in a molecule, revealing details about chemical bonds, lone pairs, and charge transfer interactions between orbitals.
Mulliken Population Analysis: This is a method for assigning partial atomic charges to atoms in a molecule, which can be useful for understanding electrostatic interactions.
Computational Modeling of Reaction Mechanisms and Kinetics: These studies use quantum chemical calculations to map out the energy landscape of a chemical reaction, identifying transition states and intermediates to predict reaction rates and pathways.
Hyperconjugation and Proton Affinities: These are more specific computational investigations. Hyperconjugation describes the stabilizing interaction of sigma-bond electrons with an adjacent empty or partially filled p-orbital. Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a species with a proton.
Although studies exist for related molecules, such as the benzyl (B1604629) cation or various organic sulfonates, the strict focus of this inquiry on Benzylammonium p-toluenesulfonate prevents the inclusion of that data. The specific interactions and properties arising from the combination of the benzylammonium cation and the p-toluenesulfonate anion within a crystal lattice or in solution would require a dedicated computational study.
Without such dedicated research, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified sections and subsections as requested. The scientific community has yet to publish a comprehensive theoretical and computational investigation of Benzylammonium p-toluenesulfonate that would provide the necessary data for a detailed article on its NBO analysis, Mulliken population analysis, reaction kinetics, hyperconjugation, and proton affinities.
Applications of Benzylammonium P Toluenesulfonate in Advanced Materials Science and Engineering
Polymeric Materials and Composites
The incorporation of benzylammonium p-toluenesulfonate into polymeric matrices has been shown to be a viable strategy for creating high-performance materials. Its role is particularly notable in the realms of polybenzoxazine systems and conductive polymers.
Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal and mechanical properties, as well as their molecular design flexibility. nih.gov While benzoxazine (B1645224) polymerization can occur without a catalyst, the introduction of an acid catalyst like p-toluenesulfonic acid can facilitate the ring-opening polymerization process. researchgate.net Benzylammonium p-toluenesulfonate can act as a latent thermal catalyst in these systems. Upon heating, it dissociates, releasing the p-toluenesulfonic acid which then catalyzes the polymerization of the benzoxazine monomer. This allows for better control over the curing process and can lead to polybenzoxazine networks with improved characteristics. The use of such catalysts is instrumental in overcoming some of the inherent brittleness of polybenzoxazines, thereby expanding their application potential. nih.gov
In the field of high-performance membranes, which are critical for applications such as nanofiltration and gas separation, the chemical stability and performance of the membrane materials are paramount. nih.gov Research into dual-layer hollow fiber membranes has explored the use of sulfonated polymers to enhance performance. researchgate.net For instance, membranes composed of sulfonated polyphenylsulfone and polybenzimidazole have been developed for hydrogen purification. researchgate.net The sulfonic acid groups in these polymers can create ionic crosslinks, and the introduction of compounds like benzylammonium p-toluenesulfonate can influence the morphology and properties of the membrane, potentially improving flux and selectivity. researchgate.netgoogle.com While direct use of benzylammonium p-toluenesulfonate in commercially available high-performance membranes is not extensively documented, the underlying principles of using p-toluenesulfonic acid derivatives suggest its potential for modifying membrane surfaces and bulk properties to achieve desired separation characteristics.
Table 1: Research Findings on the Role of p-Toluenesulfonic Acid Derivatives in Polymeric Systems
| Polymeric System | Role of p-Toluenesulfonic Acid Derivative | Observed Effects |
| Polybenzoxazine | Catalyzes ring-opening polymerization researchgate.net | Facilitates curing, potential for improved thermal and mechanical properties nih.gov |
| High-Performance Membranes | Modifies polymer matrix, creates ionic crosslinks researchgate.net | Can influence membrane morphology, flux, and selectivity researchgate.netgoogle.com |
Poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is a widely studied conductive polymer. nih.gov When synthesized with polystyrenesulfonate (PSS) as the counter-ion, it forms the well-known PEDOT:PSS, which is processed from an aqueous dispersion. nih.gov An alternative and important variant is PEDOT:PTS, where p-toluene sulfonate is the counter-ion. This is often synthesized via oxidative chemical polymerization using iron (III) p-toluenesulfonate as the oxidant. nih.gov
Benzylammonium p-toluenesulfonate can play a role in the post-treatment or doping of PEDOT films to enhance their conductivity. The p-toluenesulfonate anion can be exchanged with the existing counter-ions in the polymer backbone or can be added to the formulation to alter the morphology and charge transport properties of the polymer film. For instance, post-treatment of PEDOT:PSS films with p-toluenesulfonic acid has been shown to significantly increase their conductivity. nih.gov Similarly, doping with p-toluenesulfonic acid can reduce the surface resistance of transparent conductive electrodes based on PEDOT. mdpi.com The use of benzylammonium p-toluenesulfonate would offer a solid, manageable source of the p-toluenesulfonate dopant. Microimprint lithography has been used to create topographically functionalized neuroelectrodes from electrodeposited PEDOT:PTS, highlighting the importance of this specific formulation in advanced applications. nih.gov
Table 2: Comparison of PEDOT Formulations and the Influence of p-Toluenesulfonate
| PEDOT Formulation | Counter-ion / Dopant | Key Characteristics and Applications |
| PEDOT:PSS | Polystyrenesulfonate nih.gov | Water-dispersible, widely used for transparent conductive films nih.gov |
| PEDOT:PTS | p-Toluene Sulfonate nih.govnih.gov | High conductivity, used in applications like neuroelectrodes nih.govnih.gov |
| PEDOT:PSS (doped) | p-Toluenesulfonic acid nih.govmdpi.com | Enhanced conductivity, reduced surface resistance nih.govmdpi.com |
Potential in Optoelectronic Materials and Devices
The development of novel materials for optoelectronic devices is a rapidly advancing field. While research into lead-free perovskite alternatives like (CH3NH3)3Bi2I9 is ongoing, the broader class of organic-inorganic hybrid materials holds significant promise. rsc.org The properties of these materials are highly dependent on their crystal structure and composition.
The benzylammonium cation, being an organic component, can be incorporated into the structure of such hybrid materials. The p-toluenesulfonate anion can also play a role in defining the material's properties. While specific research on benzylammonium p-toluenesulfonate in optoelectronic devices is not widespread, the principles of materials design suggest its potential. For instance, in transparent conductive electrodes, a critical component of many optoelectronic devices like solar cells and OLEDs, materials with high conductivity and optical transparency are required. mdpi.com As discussed, doping of conductive polymers like PEDOT with p-toluenesulfonate enhances these properties. mdpi.com The use of benzylammonium p-toluenesulfonate could offer a method to introduce the dopant in a controlled manner during the formulation of the conductive layer, potentially leading to improved device performance.
Catalyst in Resin Production
Benzylammonium p-toluenesulfonate serves as an effective latent acid catalyst in the production of various resins. In systems that cure via acid catalysis, such as those involving amino resins (e.g., urea-formaldehyde or melamine-formaldehyde resins) and alkyd resins, the timing of the catalytic action is crucial. google.comgoogle.com Premature curing can lead to a shortened pot life and processing difficulties.
A latent catalyst like benzylammonium p-toluenesulfonate remains inactive at room temperature and only releases the acidic catalyst, p-toluenesulfonic acid, upon heating. This provides excellent viscosity stability and a longer pot life for the resin system. google.com The benzylamine (B48309) component neutralizes the p-toluenesulfonic acid, rendering it inactive until the amine is driven off by heat during the curing process. This approach allows for the formulation of one-component thermosetting systems that are stable during storage but cure rapidly at elevated temperatures. This catalytic system is advantageous in applications such as coatings and adhesives where a long working time followed by a rapid cure is desirable. The synthesis of polyol esters, used as synthetic lubricants, also utilizes p-toluenesulfonic acid as a catalyst, highlighting the broad applicability of this type of catalysis. ajgreenchem.com
Ion Pairing Phenomena and Supramolecular Interactions Involving Benzylammonium P Toluenesulfonate
Fundamentals of Ion-Pair Formation and Dissociation in Solution
Ion-pair formation is a phenomenon occurring in solutions of electrolytes where oppositely charged ions associate to form a distinct chemical entity. This association is primarily driven by electrostatic attraction between a cation and an anion. The resulting ion pair behaves as a single, neutral species, which can significantly alter the colligative properties of the solution, such as its conductivity, osmotic pressure, and boiling point, by reducing the total number of independent solute particles.
The equilibrium between free ions and ion pairs can be described by the following equation:
The extent of ion-pair formation and dissociation for benzylammonium p-toluenesulfonate in a solvent is influenced by several key factors:
Nature of the Solvent : In polar solvents with high dielectric constants, such as water, the individual ions are effectively solvated, which weakens the electrostatic attraction between the benzylammonium cation and the p-toluenesulfonate anion, favoring the dissociated state. Conversely, in nonpolar solvents, solvation is less effective, promoting the formation of ion pairs.
Concentration : At higher concentrations, the probability of encounters between cations and anions increases, shifting the equilibrium towards the formation of ion pairs.
Temperature : The effect of temperature on ion-pair dissociation can be complex and depends on the thermodynamics of the solvation process.
Ion Size and Charge Density : Smaller ions with higher charge densities tend to form ion pairs more readily due to stronger electrostatic interactions.
The dissociation of benzylammonium ions has been a subject of chemical studies, contributing to the foundational understanding of how such ions behave in solution rsc.org. The process can be categorized into different types of ion pairs, including contact ion pairs (CIP), where the ions are in direct contact, and solvent-shared or solvent-separated ion pairs (SSIP), where one or more solvent molecules are interposed between the cation and anion.
Influence of Counterion Properties on Ion-Pairing Efficiency
The properties of the counterion are a critical determinant of the stability and nature of an ion pair. In the case of the benzylammonium cation, the p-toluenesulfonate anion possesses specific characteristics that influence their interaction. The efficiency of ion-pairing is not solely dependent on the cation but is a synergistic effect of both ionic partners.
Key properties of the counterion that affect ion-pairing efficiency include:
Size and Charge Delocalization : The p-toluenesulfonate anion is relatively large, and its negative charge is delocalized over the three oxygen atoms of the sulfonate group and, to some extent, the aromatic ring. This charge delocalization can influence its interaction with the localized positive charge on the ammonium (B1175870) group of the benzylammonium cation.
Shape and Steric Hindrance : The specific geometry of the counterion can affect how closely it can approach the cation, influencing whether a contact or solvent-separated ion pair is formed.
Solvation Characteristics : The interaction of the counterion with solvent molecules plays a crucial role. A strongly solvated counterion will be less available to form a tight ion pair with the cation.
Studies on related systems, such as procaine (B135) salts, have demonstrated that the nature of the counterion has a profound effect on the chemical and physical stability of the resulting salt, with properties like hygroscopicity, solubility, and the pH of saturated solutions being significantly influenced nih.gov. Similarly, investigations into diquaternary ammonium salts have shown that replacing a simple chloride counterion with a more complex one like trifluoroacetate (B77799) can alter the degree of ion pairing observed in mass spectrometry experiments nih.gov. For benzylammonium salts, changing the counterion from p-toluenesulfonate to, for example, a halide like bromide could significantly alter the ion-pairing equilibrium and the resulting properties of the salt in solution strath.ac.uk.
Spectroscopic Investigations of Ion-Pairing and Solvatochromism
Spectroscopic techniques are powerful tools for probing the subtle interactions within ion pairs. Methods such as UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can provide evidence for ion-pair formation and characterize the local environment of the ions.
Vibrational Spectroscopy (IR and Raman): Quantum chemical studies, supported by experimental FTIR and Raman spectroscopy, have been used to analyze the vibrational modes of the p-toluenesulfonate anion nih.govresearchgate.netsigmaaldrich.com. These studies help in understanding how the vibrational frequencies of the S=O and C-S bonds within the p-toluenesulfonate anion might be perturbed upon interaction with the benzylammonium cation in an ion pair. For instance, the formation of a hydrogen bond between the N-H of the cation and an oxygen of the sulfonate group would lead to noticeable shifts in the stretching frequencies of both groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can detect changes in the chemical shifts of nuclei upon ion-pair formation. The protons of the -NH3+ group in the benzylammonium cation are particularly sensitive to their environment. The formation of an ion pair, especially a contact ion pair, would shield these protons, causing a change in their chemical shift compared to the free, solvated ion.
Solvatochromism: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect can be used to study ion-pairing. If either the cation or the anion contains a chromophore, the position of its absorption band in the UV-Vis spectrum may shift depending on whether it exists as a free ion or as part of an ion pair. For benzylammonium p-toluenesulfonate, the benzene (B151609) rings in both the cation and anion are chromophores. A detailed study of its UV-Vis spectrum in a range of solvents with varying polarities could reveal shifts in the absorption maxima, providing insight into the changing equilibrium between free ions and ion pairs. Studies on other toluenesulfonate (B8598656) compounds have utilized solvatochromic parameters to understand reaction kinetics in different solvents, demonstrating the sensitivity of these systems to their solvent environment sapub.org.
The table below summarizes spectroscopic methods used to investigate ion-pairing.
| Spectroscopic Technique | Information Gained on Ion-Pairing |
| UV-Vis Spectroscopy | Detects shifts in absorption bands (solvatochromism) due to changes in the electronic environment of chromophores upon ion-pairing. |
| Infrared (IR) & Raman | Observes shifts in vibrational frequencies (e.g., N-H, S=O stretches) resulting from hydrogen bonding and electrostatic interactions. |
| NMR Spectroscopy | Measures changes in the chemical shifts of nuclei (e.g., 1H, 13C) to probe the local electronic environment and ion proximity. |
Supramolecular Assemblies and Non-Covalent Interactions
In the solid state, benzylammonium p-toluenesulfonate arranges into a crystalline lattice stabilized by a network of non-covalent interactions. These interactions dictate the three-dimensional architecture of the crystal and its resulting physical properties. The primary forces at play include strong hydrogen bonds, ion-ion interactions, and weaker C-H···π and π-π stacking interactions.
A closely related compound, benzyladeninium p-toluenesulfonate, provides a model for the types of supramolecular structures that can form nih.gov. In its crystal structure, the p-toluenesulfonate anions are linked to the benzyladeninium cations through a variety of hydrogen bonds. Specifically, the sulfonate oxygen atoms act as hydrogen bond acceptors for the N-H donors on the purine (B94841) ring. This leads to the formation of complex patterns like zigzag chains.
For benzylammonium p-toluenesulfonate, the key non-covalent interactions would be:
N-H···O Hydrogen Bonds : These are the strongest and most directional interactions, formed between the ammonium protons of the benzylammonium cation and the oxygen atoms of the sulfonate group on the anion. These interactions are fundamental to the primary structure of the assembly.
C-H···O Hydrogen Bonds : Weaker hydrogen bonds can also form between aromatic or methylene (B1212753) C-H groups on the cation and the sulfonate oxygen atoms.
Anion-π and C-H···π Interactions : The electron-rich π systems of the benzene rings in both the cation and anion can interact with the charged sulfonate group (anion-π) or with C-H donors nih.govnih.gov.
π-π Stacking : The aromatic rings of adjacent cations and/or anions may stack on top of each other, contributing to the stability of the crystal lattice through van der Waals forces.
Advanced Analytical Methodologies for the Characterization and Quantification of Benzylammonium P Toluenesulfonate
Chromatographic Separations and Detection Techniques
Chromatographic methods are central to the analytical workflow for benzylammonium p-toluenesulfonate, enabling the separation of the target analyte from related substances, impurities, and matrix components.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely adopted and robust method for the quantitative analysis of benzylammonium p-toluenesulfonate. thermofisher.comresearchgate.netnih.gov This technique is preferred for its precision, accuracy, and suitability for routine quality control. thermofisher.com The method's sensitivity is crucial, especially when dealing with potential genotoxic impurities that require monitoring at very low levels. thermofisher.com
A typical HPLC-UV method involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comnih.gov Isocratic or gradient elution can be employed to achieve optimal separation. nih.gov Detection is commonly performed at a wavelength where the p-toluenesulfonate moiety exhibits strong UV absorbance, typically around 225 nm. thermofisher.comresearchgate.net
Method validation is a critical aspect of quantitative HPLC-UV analysis, ensuring the reliability of the results. researchgate.netnih.gov Key validation parameters include linearity, sensitivity (limit of detection and limit of quantitation), precision, accuracy, and stability. researchgate.net For instance, a validated method for similar p-toluenesulfonate esters demonstrated excellent linearity over a concentration range of 0.01 µg/mL to 2.5 µg/mL, with a correlation coefficient greater than 0.999. thermofisher.com The limit of detection (LOD) and limit of quantitation (LOQ) are crucial for trace analysis, with reported values for related compounds being as low as 5 ng/mL and 13.5 ng/mL, respectively. thermofisher.com
Table 1: Illustrative HPLC-UV Method Parameters for Analysis of p-Toluenesulfonate Analogs
| Parameter | Value | Reference |
| Column | Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm | thermofisher.com |
| Mobile Phase A | 15 mM ammonium acetate | thermofisher.com |
| Mobile Phase B | Methanol | thermofisher.com |
| Flow Rate | 0.3 mL/min | thermofisher.com |
| Column Temperature | 35 °C | thermofisher.com |
| UV Wavelength | 225 nm | thermofisher.com |
| Injection Volume | 10 µL | thermofisher.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation
For ultra-trace level detection and unambiguous structural confirmation of benzylammonium p-toluenesulfonate and its potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netresearchgate.netelsevierpure.com This technique combines the powerful separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net
LC-MS/MS methods are particularly valuable for the analysis of potential genotoxic impurities (PGIs), such as sulfonate esters, which may be present in pharmaceutical substances. researchgate.netresearchgate.net The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources allows for the efficient ionization of the target analytes. researchgate.netresearchgate.net
In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling very low limits of quantitation. researchgate.netnih.gov For some sulfonate esters, LOQs in the range of 0.10–1.05 ng/mL have been achieved, which is significantly lower than those reported for other methods. researchgate.net
The structural information obtained from the fragmentation pattern in the MS/MS spectrum serves as a powerful tool for confirming the identity of benzylammonium p-toluenesulfonate and any related impurities. nih.gov
Table 2: Comparison of Detection Limits for Sulfonate Esters by Different Analytical Techniques
| Analytical Technique | Reported Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | 1.6 µg/mL | researchgate.net |
| HPLC-MS (SIM) | 2.5 - 5 ng/mL | researchgate.net |
| LC-MS/MS (MRM) | 0.10–1.05 ng/mL | researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the physicochemical properties of benzylammonium p-toluenesulfonate, providing insights into its thermal stability, decomposition profile, and phase behavior.
Thermogravimetric Analysis (TGA) for Decomposition and Volatility
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. particle.dkeltra.com For benzylammonium p-toluenesulfonate, TGA is employed to determine its thermal stability and decomposition temperature. particle.dk The resulting thermogram, a plot of mass versus temperature, reveals the temperature at which weight loss occurs, indicating decomposition or the loss of volatile components. researchgate.net
The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess oxidative stability. eltra.com The TGA curve provides critical information for understanding the material's behavior at elevated temperatures. researchgate.net For multi-component systems, TGA can help identify different stages of decomposition. researchgate.net The temperature at which significant weight loss begins is a key indicator of the compound's thermal stability. particle.dk
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials, including phase transitions. nih.govcharnwooddiscovery.com It measures the difference in heat flow between a sample and a reference as a function of temperature. charnwooddiscovery.comtudelft.nl For benzylammonium p-toluenesulfonate, DSC is instrumental in determining its melting point, enthalpy of fusion, and identifying any polymorphic transitions. charnwooddiscovery.com
A typical DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. charnwooddiscovery.com The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. tudelft.nl The presence of multiple endothermic or exothermic peaks could indicate the existence of different polymorphic forms or the occurrence of other thermal events like crystallization or degradation. charnwooddiscovery.comnih.gov
DSC can also be used to assess the purity of the compound and to study its thermal behavior upon heating and cooling cycles. nih.gov The information obtained from DSC is crucial for understanding the solid-state properties of benzylammonium p-toluenesulfonate. nih.gov
Table 3: Thermal Events Detectable by DSC
| Thermal Event | Peak Type | Description | Reference |
| Melting | Endothermic | Transition from solid to liquid phase. | charnwooddiscovery.com |
| Crystallization | Exothermic | Transition from amorphous or liquid to crystalline solid. | charnwooddiscovery.com |
| Glass Transition | Change in Heat Capacity | Transition from a glassy to a rubbery state in amorphous materials. | charnwooddiscovery.com |
| Polymorphic Transition | Endothermic or Exothermic | Transition from one crystalline form to another. | charnwooddiscovery.com |
| Decomposition | Endothermic or Exothermic | Chemical breakdown of the material. | charnwooddiscovery.com |
Electrochemical Characterization
The electrochemical behavior of benzylammonium p-toluenesulfonate can be investigated using techniques such as cyclic voltammetry. While specific studies on benzylammonium p-toluenesulfonate itself are not widely reported in the provided context, the principles of electrochemical analysis can be applied to understand its redox properties.
Cyclic voltammetry involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. researchgate.net This technique can provide information about the oxidation and reduction potentials of the electroactive species in the compound. For instance, in a related study on the electrochemical polymerization of 9-benzylfluorene, cyclic voltammetry was used to investigate the electrochemical properties of the monomer and the resulting polymer. researchgate.net
For benzylammonium p-toluenesulfonate, the benzylammonium cation or the p-toluenesulfonate anion might exhibit electrochemical activity under certain conditions. The resulting voltammogram would reveal the potentials at which these species undergo oxidation or reduction, offering insights into their electronic properties and potential for involvement in electrochemical reactions. The electrochemical characterization would typically be performed in a suitable solvent and supporting electrolyte system. researchgate.net
Future Research Trajectories and Interdisciplinary Prospects for Benzylammonium P Toluenesulfonate
Emerging Synthetic Strategies and Reaction Design
The primary synthesis of benzylammonium p-toluenesulfonate is an acid-base neutralization. However, future research is focused on refining this process for specific applications, such as controlling crystal polymorphism and purity. The synthesis of its precursors remains a key area of investigation. p-Toluenesulfonic acid is typically prepared via the sulfonation of toluene (B28343), a reversible electrophilic substitution reaction. spegroup.ru
The tosyl group is a versatile functional group in organic synthesis, and its introduction often involves the reaction of an alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). nih.govyoutube.com Studies on the reaction of benzyl (B1604629) alcohols with TsCl have shown that the outcome can be sensitive to substituents on the benzene (B151609) ring. Electron-withdrawing groups can lead to the formation of benzyl chlorides instead of the expected benzyl tosylates, as the tosylate group becomes a good leaving group that is subsequently displaced by chloride ions. nih.govresearchgate.net This highlights the nuanced reaction design required when working with tosylate chemistry.
Future synthetic strategies will likely focus on:
Controlled Crystallization: Investigating solvent systems and temperature gradients to produce crystals with desired morphologies and properties for applications like nonlinear optics.
High-Purity Synthesis: Developing methods that minimize impurities, which is critical for catalytic and materials science applications. This includes optimizing the synthesis of the p-toluenesulfonyl chloride precursor. orgsyn.org
Flow Chemistry: Implementing continuous flow reactors for the synthesis of benzylammonium p-toluenesulfonate to enhance control over reaction parameters, improve safety, and allow for scalable production.
Table 1: Selected Synthetic Reactions for Tosylate Compounds
| Reactants | Reagents | Product | Key Observation | Reference |
| Benzyl Alcohol | Tosyl Chloride (TsCl), Triethylamine (TEA) | Benzyl Tosylate | Reaction yields the tosylate, as no strong electron-withdrawing groups are present. | nih.gov |
| 4-Nitrobenzyl Alcohol | Tosyl Chloride (TsCl), TEA | 4-Nitrobenzyl Chloride | The strong electron-withdrawing nitro group facilitates displacement of the tosylate by chloride. | nih.gov |
| Benzoin | p-Toluenesulfonyl Chloride, NaOH | Benzoin p-toluenesulfonate | High-yield synthesis in methyl ethyl ketone. | prepchem.com |
| Polyisobutylene-OH | Tosyl Chloride (TsCl), DMAP, TEA | Polyisobutylene-OTs | Complete conversion of terminal hydroxyl groups to tosylates under optimized conditions. | nih.gov |
Development of Novel Catalytic Systems and Applications
p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is widely used as an inexpensive, efficient, and easy-to-handle catalyst in various organic transformations, including esterifications, dehydrations, and polymerizations. spegroup.ru It has been successfully employed as a catalyst for the one-pot, three-component synthesis of triazoloquinazolinone and benzimidazoquinazolinone derivatives. researchgate.net
Benzylammonium p-toluenesulfonate can be viewed as a latent or solid-phase acid catalyst. The salt can provide the catalytically active p-TsOH in a more controlled manner, potentially improving selectivity and simplifying post-reaction workup. The presence of the benzylammonium cation can also influence the reaction environment, for instance, by altering solubility or acting as a phase-transfer catalyst in multiphasic systems.
Future research in this area includes:
Latent Acid Catalysis: Investigating the thermal or photochemical release of p-TsOH from the benzylammonium salt to initiate polymerization or other acid-catalyzed reactions with high temporal control.
Phase-Transfer Catalysis: Exploring the utility of benzylammonium p-toluenesulfonate in reactions involving immiscible aqueous and organic phases, where the salt can facilitate the transport of anionic reagents.
Asymmetric Catalysis: Designing chiral derivatives of benzylammonium p-toluenesulfonate to serve as catalysts or co-catalysts in stereoselective synthesis.
Frontiers in Materials Science Integration
The integration of organic salts into advanced materials is a burgeoning field. The self-assembly of cationic and anionic components can lead to highly ordered structures with unique properties. For benzylammonium p-toluenesulfonate, the primary frontier lies in the development of crystalline materials for optical applications.
Research on the related ammonium (B1175870) p-toluenesulfonate has demonstrated its potential as a nonlinear optical (NLO) single crystal. researchgate.net The crystal structure is characterized by extensive hydrogen bonding between the ammonium cations and the four surrounding tosylate anions. This ordered arrangement is crucial for achieving the non-centrosymmetric structure required for NLO effects. It is projected that the benzylammonium salt, with its bulkier and more complex cation, could form novel crystalline structures with enhanced NLO or other photophysical properties.
Key future directions are:
Single Crystal Growth: Developing robust methods for growing large, high-quality single crystals of benzylammonium p-toluenesulfonate and its derivatives.
Functional Polymers: Using the tosylate anion as a dopant in conductive polymers or incorporating the entire salt into polymer matrices to create new composite materials with tailored thermal or mechanical properties.
Thin-Film Devices: Fabricating thin films of the material using techniques like vapor deposition or solution processing for integration into electronic or photonic devices.
Advancements in Computational Prediction and Modeling
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules and materials, thereby guiding experimental efforts. Density Functional Theory (DFT) is particularly well-suited for studying organic salts like benzylammonium p-toluenesulfonate.
A pertinent example is the computational modeling of substituted benzyltrimethylammonium (B79724) (BTMA+) cations, which are used in alkaline exchange membranes. nrel.gov In that study, DFT calculations were used to investigate degradation pathways and energy barriers. It was found that introducing electron-releasing substituent groups at the meta-position of the benzyl ring could enhance the stability of the cation, albeit modestly. nrel.gov
Similar computational approaches can be applied to benzylammonium p-toluenesulfonate to:
Predict Crystal Structures: Simulate the packing of ions to predict the most stable crystal polymorphs and their corresponding properties.
Model Reactivity and Stability: Calculate reaction energy barriers and degradation pathways to understand the compound's thermal and chemical stability, which is crucial for its use as a catalyst or in materials.
Simulate Spectroscopic Properties: Predict vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in the characterization and analysis of the compound.
Synergistic Approaches in Analytical Chemistry
The development of robust analytical methods is essential for ensuring the purity, stability, and quality of benzylammonium p-toluenesulfonate in any application. Synergistic approaches that combine powerful separation techniques with sensitive detection are the future of its analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing organic salts. A reversed-phase HPLC method would allow for the simultaneous or sequential analysis of the benzylammonium cation and the p-toluenesulfonate anion. For trace-level quantification, especially of potential genotoxic sulfonate ester impurities, coupling HPLC with mass spectrometry (HPLC-MS) offers superior sensitivity and specificity. nih.gov Validated HPLC-UV methods have been developed for quantifying related p-toluenesulfonate impurities in active pharmaceutical ingredients (APIs), demonstrating excellent accuracy and precision. nih.govresearchgate.net
Future analytical research will likely focus on:
Method Validation: Developing and validating comprehensive stability-indicating HPLC methods according to International Council for Harmonisation (ICH) guidelines. researchgate.net
Impurity Profiling: Using high-resolution mass spectrometry to identify and characterize unknown impurities or degradation products.
Solid-State Analysis: Employing techniques like X-ray diffraction (XRD) and solid-state NMR to characterize the crystal structure and detect polymorphism.
Table 2: Representative Analytical Method Parameters for Tosylate Impurity Analysis
| Parameter | Specification | Finding | Reference |
| Technique | HPLC with UV Detection | Method is specific, selective, and suitable for trace analysis. | nih.gov |
| Linearity (r²) | > 0.99 | Regression coefficients were > 0.9922 for related impurities. | researchgate.net |
| Accuracy (% Recovery) | 80-120% | Recoveries ranged from 89% to 103% for spiked samples. | nih.gov |
| Limit of Quantification (LOQ) | Sufficiently low for trace analysis | LOQ of 0.03 µg/mL achieved for methyl p-toluenesulfonate. | nih.gov |
| Precision (% RSD) | < 10% for repeatability | RSD was less than 10% for precision and intermediate precision. | researchgate.net |
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling phenylmethanaminium derivatives in laboratory settings?
- Methodological Answer : Follow strict PPE guidelines (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, immediately move to fresh air and seek medical attention, providing the Safety Data Sheet (SDS) to physicians for reference. Emergency showers and eyewash stations must be accessible. Storage should adhere to compatibility guidelines, avoiding reactive substances like strong acids/bases .
Q. How can researchers optimize synthetic routes for phenylmethanaminium-based compounds?
- Methodological Answer : Employ stepwise nucleophilic substitution or sulfonation reactions under nitrogen atmosphere to minimize oxidation. Monitor reaction progress via TLC or HPLC, adjusting parameters like solvent polarity (e.g., acetonitrile for solubility) and temperature (60–80°C for optimal yield). Catalytic agents such as K2CO3 (0.3 mol per 0.03 mol substrate) can enhance efficiency, as demonstrated in analogous syntheses .
Q. What spectroscopic techniques are recommended for verifying purity and structural integrity?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, FT-IR for sulfonate group identification (~1180 cm⁻¹ S=O stretch), and mass spectrometry for molecular ion validation. Cross-reference experimental data with databases like NIST Chemistry WebBook to confirm spectral matches and detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
